
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a methylsulfanyl group attached to a phenylamino moiety, which is further connected to a nicotinic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylsulfanyl-phenylamino)-nicotinic acid typically involves the reaction of 3-methylsulfanyl aniline with nicotinic acid derivatives under specific conditions. One common method includes the use of coupling reactions facilitated by catalysts such as palladium or copper. The reaction conditions often involve elevated temperatures and the presence of a base to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Methylsulfanyl-phenylamino)-nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Methylsulfanyl-phenylamino)-pyridine-3-carboxylic acid
- 2-(3-Methylsulfanyl-phenylamino)-benzoic acid
- 2-(3-Methylsulfanyl-phenylamino)-thiazole
Uniqueness
2-(3-Methylsulfanyl-phenylamino)-nicotinic acid is unique due to its specific combination of a nicotinic acid core with a methylsulfanyl-phenylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H12N2O2S |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
2-(3-methylsulfanylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2S/c1-18-10-5-2-4-9(8-10)15-12-11(13(16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H,16,17) |
Clé InChI |
XSJKCCUASQVUSD-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



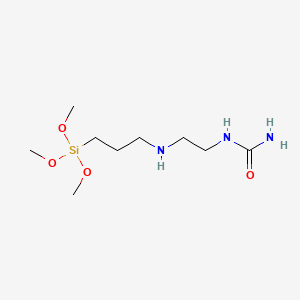

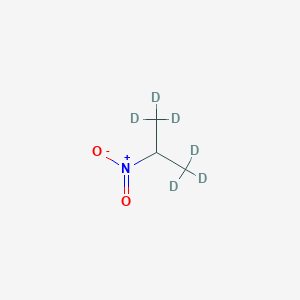
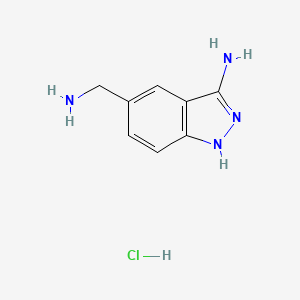



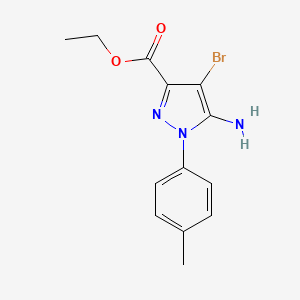
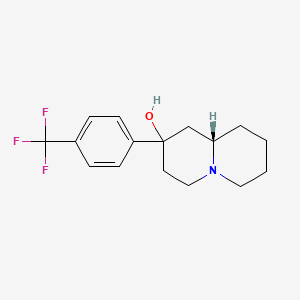
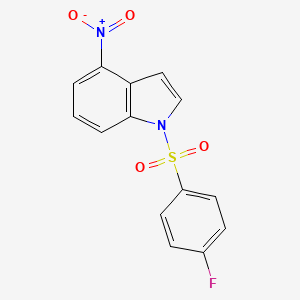
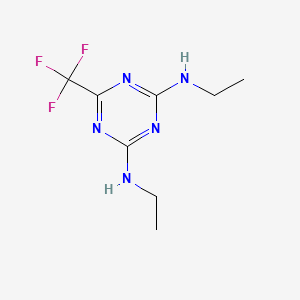
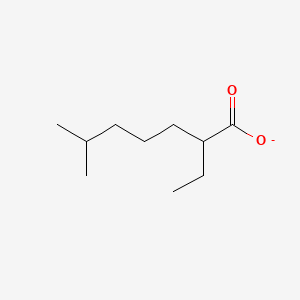
![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
